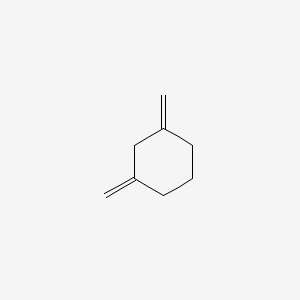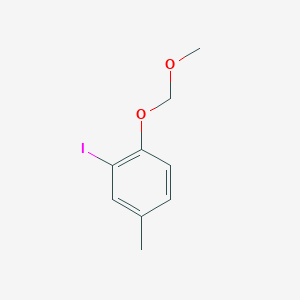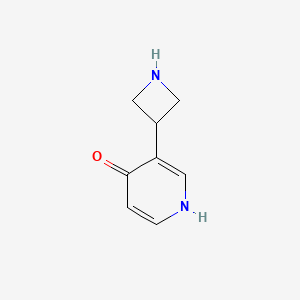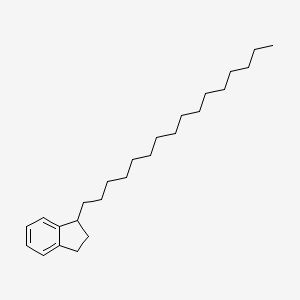![molecular formula C18H16N2O5 B13942766 2-[3-(3-Methyl-4-nitrophenoxy)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13942766.png)
2-[3-(3-Methyl-4-nitrophenoxy)propyl]-1H-isoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(3-Methyl-4-nitrophenoxy)propyl]-1H-isoindole-1,3(2H)-dione is a complex organic compound that belongs to the class of isoindole derivatives. These compounds are known for their diverse biological and chemical properties, making them valuable in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3-Methyl-4-nitrophenoxy)propyl]-1H-isoindole-1,3(2H)-dione typically involves the coupling of substituted phenoxy and isoindole derivatives. One common method includes the reaction of 3-methyl-4-nitrophenol with 3-bromopropylamine under basic conditions to form the intermediate 3-(3-methyl-4-nitrophenoxy)propylamine. This intermediate is then reacted with phthalic anhydride in the presence of a dehydrating agent to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-[3-(3-Methyl-4-nitrophenoxy)propyl]-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Major Products Formed
Reduction: 2-[3-(3-Methyl-4-aminophenoxy)propyl]-1H-isoindole-1,3(2H)-dione.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-[3-(3-Methyl-4-nitrophenoxy)propyl]-1H-isoindole-1,3(2H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[3-(3-Methyl-4-nitrophenoxy)propyl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form an amino group, which can then interact with biological molecules through hydrogen bonding and other interactions. This compound may also inhibit certain enzymes by binding to their active sites, thereby affecting their activity .
Comparación Con Compuestos Similares
Similar Compounds
2-[3-(4-Nitrophenoxy)propyl]-1H-isoindole-1,3(2H)-dione: Similar structure but lacks the methyl group on the phenoxy ring.
2-[3-(3-Methyl-4-aminophenoxy)propyl]-1H-isoindole-1,3(2H)-dione: The nitro group is reduced to an amino group.
Uniqueness
2-[3-(3-Methyl-4-nitrophenoxy)propyl]-1H-isoindole-1,3(2H)-dione is unique due to the presence of both the nitro and methyl groups on the phenoxy ring, which can influence its chemical reactivity and biological activity
Propiedades
Fórmula molecular |
C18H16N2O5 |
|---|---|
Peso molecular |
340.3 g/mol |
Nombre IUPAC |
2-[3-(3-methyl-4-nitrophenoxy)propyl]isoindole-1,3-dione |
InChI |
InChI=1S/C18H16N2O5/c1-12-11-13(7-8-16(12)20(23)24)25-10-4-9-19-17(21)14-5-2-3-6-15(14)18(19)22/h2-3,5-8,11H,4,9-10H2,1H3 |
Clave InChI |
HPWVVXMLXUTBMQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)OCCCN2C(=O)C3=CC=CC=C3C2=O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-[Amino(phenyl)methyl]-2-methylaniline](/img/structure/B13942738.png)



![Tert-butyl 3-[4-({[3-(methoxycarbonyl)-2-nitrophenyl]methylene}amino)phenyl]piperidine-1-carboxylate](/img/structure/B13942757.png)


![Tert-butyl 6-bromo-2,4-dimethyl-1h-benzo[d]imidazole-1-carboxylate](/img/structure/B13942779.png)

